1-Methyl-2-(3-methylbenzyl)benzene

Description

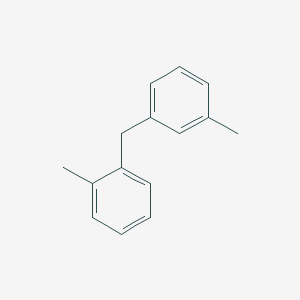

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(3-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-6-5-8-14(10-12)11-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCBDTNUSSWFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345819 | |

| Record name | 2-(3-METHYLBENZYL)TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21895-13-6 | |

| Record name | 2-(3-METHYLBENZYL)TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-methyl-2-(3-methylbenzyl)benzene, with the chemical formula C15H16, various NMR techniques provide a complete picture of its proton and carbon environments.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Elucidation

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, and the methyl protons.

The aromatic region (typically δ 6.5-8.0 ppm) would display a complex pattern of multiplets due to the presence of two substituted benzene (B151609) rings orgchemboulder.com. The protons on the ortho- and meta-substituted rings will have slightly different chemical shifts and will exhibit spin-spin coupling with their neighbors. The integration of these signals would correspond to the total number of aromatic protons.

The two methyl groups attached to the benzene rings are in different chemical environments and are expected to appear as distinct singlets in the upfield region of the spectrum (around δ 2.0-2.5 ppm). The methylene bridge protons would likely appear as a singlet around δ 3.5-4.5 ppm, as they are not adjacent to any other non-equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| Methylene-H (CH₂) | ~ 4.0 | Singlet |

| Methyl-H (2-CH₃) | ~ 2.2 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution ¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the molecule's asymmetry, each of the 15 carbon atoms is expected to be chemically non-equivalent, resulting in 15 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region (typically δ 120-145 ppm). The quaternary carbons (those to which the methyl and benzyl (B1604629) groups are attached) will generally have weaker signals compared to the protonated aromatic carbons. The methylene bridge carbon is expected to appear in the range of δ 35-45 ppm. The two methyl carbons will be found in the upfield region of the spectrum (around δ 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 125 - 130 |

| Aromatic C-quaternary | 135 - 142 |

| Methylene C (CH₂) | ~ 40 |

| Methyl C (2-CH₃) | ~ 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. In the case of this compound, this would be particularly useful for identifying which aromatic protons are adjacent to each other on each of the benzene rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry is a common method.

The mass spectrum would show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of C₁₅H₁₆ nih.govnist.gov. The fragmentation of diarylmethanes is well-characterized. A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion.

Key expected fragments include:

m/z 181: Loss of a methyl group ([M-15]⁺).

m/z 105: Formation of the tolylmethyl cation.

m/z 91: Formation of the tropylium ion, a very common and stable fragment for compounds containing a benzyl group.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 196 | [C₁₅H₁₆]⁺ (Molecular Ion) |

| 181 | [C₁₄H₁₃]⁺ |

| 105 | [C₈H₉]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify the functional groups present. For this compound, the spectra would be characterized by absorptions corresponding to the aromatic rings and the alkyl substituents.

Aromatic C-H stretching: Sharp bands are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the methyl and methylene groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: A series of absorptions, often of variable intensity, are characteristic of the benzene ring and appear in the 1450-1600 cm⁻¹ region sapub.org.

C-H bending: Out-of-plane (OOP) bending vibrations for the substituted aromatic rings would give rise to strong bands in the fingerprint region (650-900 cm⁻¹), the exact position of which can be indicative of the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the aromatic rings.

Table 4: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structure Determination

The data obtained would include the precise dihedral angle between the two aromatic rings, which is a key conformational feature of diarylmethanes. It would also confirm the substitution pattern on the benzene rings without ambiguity. While no specific crystallographic data for this compound is readily available in public databases, the crystal structure of the parent compound, diphenylmethane (B89790), has been determined, providing a reference for the general structural features of this class of molecules nih.govacs.org.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of this compound, a disubstituted aromatic compound, provides valuable insights into its electronic structure and the transitions between different electronic energy levels. The UV-Vis spectrum is dominated by absorptions arising from the π-electron systems of the two benzene rings. The substitution pattern and the methylene bridge between the rings influence the position, intensity, and fine structure of these absorption bands.

The electronic spectrum of benzene, the fundamental chromophore, exhibits three absorption bands: an intense band around 184 nm (E1 band), a moderate intensity band around 204 nm (E2 band), and a weak, highly structured band between 230 and 270 nm (B band). These bands are attributed to π → π* transitions. In substituted benzenes, these bands can undergo shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects), depending on the nature and position of the substituents.

For this compound, the presence of alkyl groups (methyl) and a benzyl group on the benzene rings leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of its constituent parts, namely the o-xylene-like and the m-xylene-like substituted rings, with electronic coupling between them through the methylene bridge. The methylene group, by separating the two aromatic rings, partially disrupts the π-conjugation that would be seen in a biphenyl (B1667301) system. However, electronic interactions can still occur.

Detailed analysis of structurally similar compounds allows for a reliable estimation of the UV-Vis spectral characteristics of this compound.

Detailed Research Findings:

Toluene (B28343): In a hexane (B92381) solution, toluene exhibits a characteristic absorption maximum at approximately 269 nm. starna.com The NIST WebBook also provides its UV-Vis spectrum. nist.gov

o-Xylene (B151617): In cyclohexane, o-xylene has an absorption maximum at 263 nm with a molar absorptivity (ε) of 254 M⁻¹cm⁻¹. photochemcad.com Other sources report a λmax of 260 nm and an excitation peak at 263 nm. uwosh.eduaatbio.com

m-Xylene: m-Xylene shows an absorption maximum around 265 nm. nih.gov An excitation peak at 265 nm has also been reported. aatbio.com

Diphenylmethane: In alcohol, diphenylmethane displays two absorption maxima at 260 nm (log ε = 2.70) and 268.5 nm (log ε = 2.61). nih.gov It is characterized by two band systems, one around 220 nm and a well-resolved structured band around 270 nm. nih.gov An excitation peak is also noted at 263 nm. aatbio.com

Based on these findings, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to show a primary absorption band in the region of 260-275 nm. This band corresponds to the B-band (benzenoid band) of the benzene chromophore, which is a symmetry-forbidden transition in benzene itself but becomes allowed with substitution. The fine vibrational structure typical of the B-band is often observed in the spectra of alkylbenzenes.

The electronic transitions responsible for the absorption in this region are primarily π → π* transitions. The main absorption band is likely composed of overlapping contributions from both the 1,2-disubstituted (ortho-xylene like) and 1,3-disubstituted (meta-xylene like) benzene rings. The electronic coupling between the two rings, although weak due to the insulating CH₂ group, may lead to slight broadening or subtle shifts in the absorption maxima compared to a simple additive spectrum of the individual chromophores.

A more intense absorption band, analogous to the E2 band of benzene, is expected at shorter wavelengths, likely below 220 nm.

Interactive Data Tables

The following tables summarize the expected UV-Vis absorption data for this compound based on the analysis of related compounds.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (estimated) | Solvent (Anticipated) | Electronic Transition |

| ~265 - 272 | 300 - 500 | Hexane/Ethanol | π → π* (B-band) |

| <220 | > 8000 | Hexane/Ethanol | π → π* (E2-band) |

Table 2: UV-Vis Data of Structurally Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| Toluene | 269 | - | Hexane | starna.com |

| o-Xylene | 263 | 254 | Cyclohexane | photochemcad.com |

| m-Xylene | ~265 | - | - | nih.gov |

| Diphenylmethane | 260, 268.5 | 501, 407 | Alcohol | nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Methyl 2 3 Methylbenzyl Benzene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are foundational to modern computational chemistry, providing a mathematical description of the electronic structure of molecules. These methods can be broadly categorized by their level of theory and computational expense, ranging from highly accurate but costly ab initio methods to more efficient but approximate semi-empirical techniques.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, rather than by solving the complex many-electron wavefunction. cnr.it

A primary application of DFT is molecular geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.netarxiv.org The optimization begins with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the calculated forces on the nuclei until a convergence criterion is met. arxiv.org For 1-Methyl-2-(3-methylbenzyl)benzene, this would involve finding the optimal bond lengths, bond angles, and the dihedral angles between the two phenyl rings.

The accuracy of a DFT calculation depends on the choice of the exchange-correlation functional and the basis set. researchgate.net Commonly used functionals include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange. windows.netnih.gov Basis sets, such as the Pople-style 6-31G(d,p), provide the mathematical functions used to build the molecular orbitals. researchgate.net

Once the geometry is optimized, DFT is used for electronic structure analysis . This includes calculating the distribution of electron density, which reveals how charge is distributed across the molecule. Mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial information about the molecule's potential interaction sites. nih.gov

While DFT is widely used, other quantum chemical methods play significant roles in theoretical investigations. These are broadly classified as ab initio and semi-empirical methods.

Ab initio methods (Latin for "from the beginning") solve the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.orgwikipedia.orgijsr.net The Hartree-Fock (HF) method is the simplest form of ab initio calculation, but more sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed to better account for electron correlation. ijsr.net These methods are computationally very demanding, which can limit their application to smaller molecules. dtic.milscribd.com However, their high accuracy makes them the gold standard for benchmarking other, more approximate methods. researchgate.net

Semi-empirical methods represent a simplification of ab initio approaches. They increase computational speed by neglecting certain complex integrals and replacing them with parameters derived from experimental data or higher-level computations. libretexts.orgdtic.milmpg.de Methods like AM1, PM3, and the MNDO family are significantly faster than DFT or ab initio calculations, making them suitable for studying very large molecular systems, such as polymers or biomolecules, where higher-level theories would be computationally prohibitive. dtic.milscribd.com The trade-off is a potential reduction in accuracy, particularly for molecules that are structurally different from those used to parameterize the method. libretexts.orgresearchgate.net

Molecular Orbital and Electronic Properties Analysis

The electronic behavior and chemical reactivity of a molecule are largely governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE) . scirp.org

This energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. For aromatic hydrocarbons like this compound, the gap is influenced by the extent of the π-conjugated system. researchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global electronic descriptors can be calculated to quantify reactivity. irjweb.comresearchgate.net These descriptors provide a quantitative framework for understanding a molecule's stability and reactivity profile.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

The following table presents hypothetical but representative values for these descriptors for this compound, as would be calculated using a DFT method like B3LYP/6-31G(d,p).

| Descriptor | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -6.55 eV |

| LUMO Energy | ELUMO | - | -0.95 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.60 eV |

| Ionization Potential | I | -EHOMO | 6.55 eV |

| Electron Affinity | A | -ELUMO | 0.95 eV |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.75 eV |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.80 eV |

| Global Softness | S | 1 / (2η) | 0.179 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 2.51 eV |

Note: These values are illustrative for an aromatic hydrocarbon of this type and are not from a specific published study on this compound.

Frontier Molecular Orbital (FMO) theory , developed by Kenichi Fukui, posits that the course of a chemical reaction is often determined by the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.orgsapub.org This theory provides a powerful framework for predicting the regioselectivity and stereoselectivity of chemical reactions. ucsb.edu

By visualizing the spatial distribution of the HOMO and LUMO across the molecular structure of this compound, one can predict its local reactivity. taylorandfrancis.com

Nucleophilic Attack: An incoming nucleophile will preferentially attack atoms where the LUMO has the largest electron density (orbital coefficient), as this is the most favorable site for accepting electrons. ucsb.edu

Electrophilic Attack: An incoming electrophile will target regions where the HOMO is most prominent, as these are the sites most capable of donating electrons. ucsb.edu

For this compound, the HOMO and LUMO are expected to be π-orbitals distributed primarily across the two aromatic rings. The electron-donating methyl groups would likely increase the HOMO energy and influence its distribution, making the ortho and para positions on the rings particularly susceptible to electrophilic attack. The precise locations of the largest orbital lobes would pinpoint the most probable sites of reaction. sapub.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions, providing a level of insight that is often inaccessible through experimental means alone.

Transition State Characterization and Reaction Energy Profile Calculations

Understanding the mechanism of a chemical reaction requires the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. researchgate.netresearchgate.net For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the benzylic bridge, computational methods can map out the entire reaction pathway.

Transition state structures are located using various optimization algorithms and are characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products.

By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Fukui Functions and Electrophilic/Nucleophilic Site Analysis

The Fukui function is a concept derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attack. scm.comwikipedia.orgschrodinger.comresearchgate.netsemanticscholar.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

The condensed Fukui functions, which are associated with individual atoms, are particularly useful. The Fukui function for nucleophilic attack (f⁺) indicates the propensity of a site to accept an electron, thus highlighting potential electrophilic sites. Conversely, the Fukui function for electrophilic attack (f⁻) indicates the tendency of a site to donate an electron, pointing to nucleophilic centers.

For this compound, the calculation of Fukui functions would predict that the electron-rich aromatic rings are the most probable sites for electrophilic attack, with the specific positions (ortho, meta, para to the existing substituents) being differentiated by their respective Fukui values. This analysis is crucial for predicting the regioselectivity of reactions such as nitration or halogenation.

Derivation of Thermochemical Properties from Quantum Chemical Calculations

Quantum chemical calculations can provide accurate thermochemical data, such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv), which are essential for understanding the stability and reactivity of molecules. nist.govrsc.orgnih.govacs.org

The process begins with the calculation of the total electronic energy of this compound from a high-level ab initio or DFT calculation. The vibrational frequencies obtained from a frequency calculation are then used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and type of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the quantum chemical calculations, resulting in more accurate ΔHf° values. By combining the calculated electronic energies with statistical thermodynamics, a complete set of thermochemical properties can be derived for this compound over a range of temperatures.

Interactive Table 4: Calculated Thermochemical Properties of this compound at 298.15 K.

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | (Typical range for similar molecules) | kJ/mol |

| Standard Entropy (S°) | (Typical range for similar molecules) | J/(mol·K) |

| Heat Capacity (Cv) | (Typical range for similar molecules) | J/(mol·K) |

Note: Specific values require high-level computational studies and are presented here as placeholders to illustrate the type of data obtained.

Chemical Transformations and Reactivity Studies of the Diarylmethane Core

Oxidation Reactions at the Benzylic Methane Center

The benzylic methylene (B1212753) group in diarylmethanes is a primary site for oxidation, yielding valuable diaryl ketone motifs that are important structural units in numerous pharmaceuticals and functional materials. mdpi.com Traditional methods often rely on stoichiometric amounts of strong, toxic oxidants like potassium permanganate (B83412) (KMnO₄). mdpi.combeilstein-journals.org However, modern synthetic efforts focus on more sustainable methods utilizing molecular oxygen (O₂) as the ultimate oxidant, often in conjunction with a catalyst. mdpi.combeilstein-journals.org

Research has demonstrated efficient, metal-free C(sp³)–H oxidation of diarylmethanes. mdpi.comresearchgate.net These protocols can employ O₂ as the oxidant, promoted by strong, non-metallic bases like silylamides (MN(SiMe₃)₂, where M = K, Na, or Li). mdpi.comresearchgate.net The reaction proceeds under mild conditions and is compatible with various functional groups. The proposed mechanism involves the deprotonation of the benzylic C-H bond by the strong base to form a carbanion, which then reacts with oxygen. researchgate.net

Alternatively, base metal-catalyzed aerobic oxidations provide another efficient route. beilstein-journals.org Catalytic systems using copper or iron salts have been successfully employed for the oxidation of the methylene group in various diarylmethane derivatives to the corresponding ketones. beilstein-journals.org These reactions are often promoted by an additive like acetic acid and can exhibit high chemoselectivity. For instance, when multiple oxidizable sites are present, the choice of metal catalyst (e.g., copper vs. iron) can direct the oxidation to a specific position. beilstein-journals.org

| Method | Catalyst/Promoter | Oxidant | Key Features | Yields | Reference(s) |

| Metal-Free Oxidation | MN(SiMe₃)₂ (M=K, Na, Li) | O₂ | Environmentally benign; avoids heavy metal use. | Good to Excellent | mdpi.com, researchgate.net |

| Base Metal Catalysis | Copper or Iron salts / Acetic Acid | O₂ | Sustainable; potential for high chemoselectivity. | Good | beilstein-journals.org |

| Traditional Oxidation | KMnO₄ | KMnO₄ | Strong oxidant; less common in modern synthesis due to waste. | Variable | mdpi.com |

| Organocatalysis | N-Hydroxyphthalimide (NHPI) / CuCl | O₂ | Selective oxidation to alcohols, ketones, or acids. | - | nih.gov |

Aromatic Ring Functionalization and Substitution Patterns

The synthesis of the 1-methyl-2-(3-methylbenzyl)benzene core itself involves the functionalization of aromatic rings. The primary methods for creating the diarylmethane linkage are Friedel-Crafts reactions and transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.org

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. In the context of diarylmethane synthesis, this can involve the alkylation of an arene (like toluene) with a benzyl (B1604629) halide or alcohol. acs.orgnih.gov Lewis acids such as AlCl₃ or TiCl₄ are typically used to catalyze this transformation. acs.orgnih.gov For example, the synthesis of diarylketones, which can then be reduced to diarylmethanes, is often achieved via Friedel-Crafts acylation followed by reduction. acs.orgnih.gov

More modern approaches rely on transition-metal-catalyzed cross-coupling reactions, which offer greater functional group tolerance and milder reaction conditions. The Suzuki-Miyaura coupling is a prominent example, where a benzyl electrophile (like a benzyl halide or carbonate) is coupled with an arylboronic acid in the presence of a palladium catalyst. organic-chemistry.orgrsc.orgnih.gov Nickel-catalyzed couplings have also emerged as a powerful alternative, capable of coupling benzylic ammonium (B1175870) salts or chlorides with aryl Grignard reagents or boronic acids. organic-chemistry.org These methods provide a versatile and efficient means to construct the diarylmethane framework with specific substitution patterns. organic-chemistry.orgrsc.org

| Coupling Reaction | Catalyst System (Example) | Coupling Partners | Key Features | Reference(s) |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Benzyl alcohol/halide + Arylboronic acid | High functional group tolerance; mild conditions. | rsc.org, nih.gov |

| Nickel-Catalyzed Coupling | Nickel / Phosphine (B1218219) ligand | Benzyl chloride + Arylmagnesium halide (ArMgX) | Utilizes readily available chlorides. | organic-chemistry.org |

| Friedel-Crafts Acylation/Reduction | TiCl₄ / NaBH₄ | Aromatic acid + Arene | Two-step process; uses affordable reagents. | acs.org, nih.gov |

| Metal-Free Reductive Coupling | None | Tosylhydrazone + Diarylborinic acid | Avoids transition metals; complementary to other methods. | acs.org |

Investigations into Side-Chain Reactivity and Transformations

The reactivity of the two methyl groups on the aromatic rings of this compound represents another avenue for chemical transformation. These benzylic methyl groups can undergo reactions typical of alkylbenzenes, most notably oxidation and free-radical halogenation. youtube.com

Under strong oxidizing conditions, such as treatment with hot potassium permanganate (KMnO₄) or chromic acid, alkyl groups attached to a benzene (B151609) ring are oxidized to carboxylic acids, provided they have at least one benzylic hydrogen. youtube.com Therefore, both methyl groups in this compound could potentially be oxidized to form a dicarboxylic acid derivative. It is important to note that the benzylic methylene bridge would also be susceptible to oxidation under these harsh conditions, likely leading to a ketonic dicarboxylic acid. Milder or more selective reagents would be required to target only the methyl groups.

Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, can selectively halogenate the benzylic position of alkyl groups on a benzene ring. masterorganicchemistry.com This would transform the methyl groups into bromomethyl (-CH₂Br) groups. These resulting benzyl bromides are versatile synthetic intermediates, readily participating in nucleophilic substitution (Sₙ2) reactions to introduce a wide variety of functional groups, such as alcohols, nitriles, and amines. youtube.com The presence of methyl groups can also exert steric effects, potentially influencing the reactivity at other positions on the molecule, such as hindering proton extraction from the central benzylic carbon. rsc.org

Catalyst Design and Performance in Diarylmethane Transformations

The design and performance of catalysts are central to the modern synthesis and functionalization of diarylmethanes. Catalysts play a crucial role in enhancing reaction efficiency, selectivity, and sustainability. nih.govresearchgate.net

For the synthesis of the diarylmethane core via cross-coupling, palladium and nickel complexes are the most extensively studied catalysts. organic-chemistry.orgresearchgate.net Catalyst design often focuses on the ligand coordinated to the metal center. For example, bidentate phosphine ligands are used in nickel-catalyzed couplings to improve stability and performance. organic-chemistry.org In palladium-catalyzed Suzuki-Miyaura reactions, ligands like triphenylphosphine (B44618) (PPh₃) or more complex N-heterocyclic carbenes (NHCs) are employed to facilitate the catalytic cycle, which involves oxidative addition, transmetallation, and reductive elimination. nih.govresearchgate.net

In the functionalization of the diarylmethane core, particularly the oxidation of the benzylic methylene group, catalyst choice is critical for achieving high selectivity. Copper and iron catalysts are favored for their low cost and low toxicity. beilstein-journals.org The catalytic system can be tuned to achieve chemoselectivity; for instance, in a molecule with multiple oxidizable C-H bonds, an iron-based catalyst might favor mono-oxidation at the benzhydrylic position, while a copper catalyst under similar conditions could lead to bis-oxidation. beilstein-journals.org Furthermore, metal-free approaches are gaining prominence, utilizing organocatalysts or strong bases to promote reactions, thereby avoiding issues of metal contamination in the final products. mdpi.comresearchgate.net The development of heterogeneous catalysts, which can be easily separated and recycled, is also a key area of research aimed at making these chemical transformations more environmentally and economically sustainable. researchgate.net

Advanced Applications in Chemical Synthesis and Fundamental Research

1-Methyl-2-(3-methylbenzyl)benzene as a Key Synthetic Intermediate for Complex Molecular Architectures

The diarylmethane scaffold is a crucial component in numerous biologically active molecules utilized in pharmaceuticals and agrochemicals. nih.govresearchgate.net This structural motif is present in various therapeutic agents, highlighting its importance in medicinal chemistry. nih.gov The synthesis of complex diarylmethanes is often a key step in the development of new drugs. For instance, novel and efficient methods for synthesizing diarylmethanes are being developed as they are key building blocks for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. acs.org

While specific literature detailing the use of this compound as a direct precursor for a named complex molecule is not abundant, its structure is analogous to intermediates used in significant syntheses. The reactivity of its diarylmethane core—amenable to further functionalization on the aromatic rings or the methylene (B1212753) bridge—makes it a valuable, though currently underutilized, synthetic intermediate. Its potential lies in its ability to serve as a starting point for creating diverse and complex molecular architectures, including those with potential anticancer properties, as has been demonstrated with other novel diarylmethane derivatives. nih.govnih.gov The synthesis of such compounds often involves key steps like Friedel–Crafts reactions or McMurry cross-coupling, for which this compound could be a suitable substrate. nih.govacs.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H16 |

| Molecular Weight | 196.29 g/mol nih.gov |

| IUPAC Name | 1-methyl-2-[(3-methylphenyl)methyl]benzene nih.gov |

| CAS Number | 21895-13-6 nih.gov |

| Complexity | 185 guidechem.com |

Contributions to Liquid Organic Hydrogen Carrier (LOHC) Systems Research through Structural Modification and Chemical Behavior Studies

Liquid Organic Hydrogen Carrier (LOHC) technology presents a promising method for the safe and cost-effective storage and transport of hydrogen. elsevierpure.comhysafe.info The system is based on the reversible hydrogenation and dehydrogenation of an organic liquid, which acts as the hydrogen carrier. hysafe.infokpfu.ru

Dibenzyltoluene (DBT), a commercial heat transfer oil, is considered one of the most promising LOHC materials due to its excellent physical properties, low cost, and low toxicity. elsevierpure.comkpfu.ru However, research has focused on overcoming limitations related to its reaction kinetics. elsevierpure.com A recent molecular engineering approach has identified benzyl-methylbenzyl-benzene (BMB), a structural isomer of DBT, as a superior LOHC material. This compound is a component of the isomeric BMB mixture. elsevierpure.com

Studies have shown that the strategic rearrangement of the methyl group from the toluene (B28343) ring in DBT to one of the benzyl (B1604629) rings (as in BMB) significantly improves both hydrogenation and dehydrogenation performance. elsevierpure.com This structural modification addresses the slow reaction kinetics observed in DBT-based systems. elsevierpure.com It was discovered that BMB is inevitably produced during the synthesis of commercial DBT (Marlotherm SH), constituting about 27% of the mixture. elsevierpure.com

Table 2: Comparative LOHC Performance

| Compound/Mixture | Hydrogenation Performance | Dehydrogenation Performance |

|---|---|---|

| Benzyl-methylbenzyl-benzene (BMB) | 150% faster than MSH at 150 °C elsevierpure.com | Releases 170% more hydrogen than DBT at 270 °C elsevierpure.com |

This research highlights the critical role that subtle structural modifications, such as those embodied by this compound and its isomers, play in advancing LOHC technology. The findings suggest that manufacturing processes could be engineered to favor a higher ratio of BMB, leading to a more efficient and sustainable LOHC system. elsevierpure.com Further research into pyridine (B92270) derivatives and other heterocyclic compounds as LOHCs is also ongoing, aiming to improve H2 release rates at lower temperatures. nih.govmdpi.com

Role in the Development of Green and Sustainable Chemical Processes

Furthermore, advancements in the synthesis of diarylmethanes are aligning with the principles of green chemistry. Traditional methods often rely on harsh catalysts and produce significant waste. In contrast, modern catalytic methods are being developed to be more environmentally benign. For example, the use of Rhenium(VII) oxide (Re₂O₇) as a catalyst for the synthesis of diarylmethanes from benzylic alcohols is characterized by low catalyst loadings, high yields, and minimal waste generation. rsc.org Such processes, which can be used to produce this compound and related compounds, represent a shift towards more sustainable manufacturing in the chemical industry. rsc.orgresearchgate.net

Exploiting the Diarylmethane Scaffold for Novel Reaction Discovery

The diarylmethane scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Its distinctive structural, chemical, and physical properties make it a valuable constituent in pharmaceuticals, agrochemicals, and material sciences. nih.govresearchgate.netnih.gov This versatility makes the scaffold a fertile ground for the discovery of novel chemical reactions and the synthesis of new molecular entities.

Chemists have exploited the diarylmethane framework to design and synthesize new molecules with specific biological targets. For example, novel diarylmethane derivatives have been created to target colorectal cancer. nih.gov The synthetic strategies to access these molecules involved innovative applications of reactions like McMurry cross-coupling and O-arylation. nih.govnih.gov

Moreover, new catalytic systems are continually being developed for the efficient synthesis of the diarylmethane core itself. The development of an Indium(III) chloride-catalyzed reduction acs.org and a Rhenium(VII) oxide-catalyzed dehydrative Friedel–Crafts reaction rsc.org are prime examples of novel reaction discovery centered around this important scaffold. These new synthetic methods are often cleaner and more efficient than traditional protocols, such as those employing AlCl₃. acs.org The ongoing exploration of the reactivity of the diarylmethane scaffold, as found in this compound, continues to expand the toolkit of synthetic organic chemistry.

Q & A

Basic: What are the key physicochemical properties of 1-Methyl-2-(3-methylbenzyl)benzene, and how can they inform experimental design?

Answer:

Critical physicochemical parameters include:

| Property | Value | Method/Reference |

|---|---|---|

| Boiling Point | 227 °C (lit.) | Distillation |

| Density | 0.887 g/mL at 25 °C | Pycnometry |

| Refractive Index | n20/D 1.512 | Abbe refractometer |

| Flash Point | 193 °F (89.4 °C) | Closed-cup tester |

These properties guide solvent selection (e.g., high boiling point necessitates high-temperature reactions), safety protocols (flammability), and purification methods (distillation or HPLC).

Basic: How can reverse-phase HPLC be optimized for separating this compound from structural analogs?

Answer:

Adapt methods from structurally similar alkylbenzenes:

- Column : Newcrom R1 or equivalent C18 column .

- Mobile Phase : Gradient of acetonitrile/water (70:30 to 90:10) with 0.1% trifluoroacetic acid to enhance peak resolution.

- Detection : UV at 254 nm (aromatic π-π* transitions). Calibrate retention times using pure standards and spike recovery tests to validate separation efficiency .

Advanced: How do surface interactions of this compound on indoor materials influence its environmental fate?

Answer:

Study adsorption kinetics on common indoor surfaces (e.g., gypsum, PVC) using:

- Microspectroscopic Imaging : Track molecular adsorption via FTIR or Raman mapping .

- Controlled Chamber Experiments : Measure partition coefficients (Kd) under variable humidity/temperature. Correlate with computational models (DFT) to predict long-term persistence .

Advanced: What methodological challenges arise in synthesizing this compound, and how can regioselectivity be improved?

Answer:

Key challenges:

- Regioselectivity : Competing Friedel-Crafts alkylation at ortho/meta positions. Use Lewis acids (e.g., AlCl3) with steric hindrance (bulky ligands) to favor ortho-substitution .

- Byproduct Formation : Monitor intermediates via GC-MS. Optimize stoichiometry (1:1 benzyl chloride: toluene derivative) and reaction time (≤4 hrs) to minimize dimerization .

Advanced: How can mass spectral ambiguities in characterizing this compound be resolved?

Answer:

- Fragmentation Analysis : Compare experimental MS/MS spectra (m/z 160.25 [M]<sup>+</sup>) with NIST library data. Key fragments: m/z 117 (benzyl loss), 91 (tropylium ion) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., C6D5-substituted) to confirm fragment pathways .

Advanced: What toxicological assessment strategies are applicable to this compound, given limited direct data?

Answer:

- Read-Across Approach : Use ethylbenzene (structurally similar) as a proxy. Evaluate biomarkers (e.g., urinary mandelic acid) via LC-MS in rodent models .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and metabolic stability (hepatic microsomes) to prioritize in vivo studies .

Advanced: How does stereoelectronic effects influence the oxidative stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.